Famitinib L-Malate
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Overview
Description
Famitinib L-Malate is a novel oral multitargeting tyrosine kinase inhibitor. It acts against vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, stem cell factor receptor (c-kit), FMS-like tyrosine kinase-3 receptor, and protooncogene tyrosine kinase receptor . This compound is primarily used in the treatment of various advanced solid cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and alveolar soft part sarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Famitinib L-Malate is synthesized through a series of chemical reactions involving multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Famitinib L-Malate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Famitinib L-Malate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.
Biology: It is used to investigate the biological pathways involved in cancer progression and the role of tyrosine kinases in cellular signaling.
Medicine: It is primarily used in clinical research to evaluate its efficacy and safety in treating various cancers. .
Mechanism of Action
Famitinib L-Malate exerts its effects by inhibiting multiple tyrosine kinases involved in tumor growth and angiogenesis. The molecular targets include vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, stem cell factor receptor (c-kit), FMS-like tyrosine kinase-3 receptor, and protooncogene tyrosine kinase receptor . By blocking these receptors, this compound disrupts the signaling pathways that promote tumor cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Famitinib L-Malate is structurally similar to other tyrosine kinase inhibitors such as sunitinib, sorafenib, and axitinib . it has unique properties that distinguish it from these compounds:
These unique properties make this compound a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C27H33FN4O7 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
JNDRBKCNKMZANY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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